molecular formula C11H7IOS B13924229 5-(4-Iodophenyl)thiophene-2-carbaldehyde

5-(4-Iodophenyl)thiophene-2-carbaldehyde

Cat. No.: B13924229
M. Wt: 314.14 g/mol
InChI Key: NWHJOFZXIIRJHU-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)thiophene-2-carbaldehyde is a high-purity chemical compound with the molecular formula C11H7IOS and a molecular weight of 314.14 g/mol . It is offered with a guaranteed purity of 98% and is immediately available for research applications . This compound belongs to the class of 2-substituted thiophenes, which are recognized in scientific literature as versatile precursors and key intermediates in medicinal chemistry and materials science . Derivatives of thiophene-2-carbaldehyde serve as crucial building blocks for the synthesis of various pharmacologically active molecules, including drugs such as eprosartan, azosemide, and teniposide . Furthermore, structural analogs of this compound have been investigated for their potential antimycobacterial properties and are commonly utilized in the formation of more complex structures, such as hydrazone derivatives, for crystallography and supramolecular studies . The iodine atom on the phenyl ring makes this molecule a valuable scaffold for further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7IOS

Molecular Weight

314.14 g/mol

IUPAC Name

5-(4-iodophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7IOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H

InChI Key

NWHJOFZXIIRJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)I

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Precursor Chemistry of 5 4 Iodophenyl Thiophene 2 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of the 5-(4-Iodophenyl)thiophene Moiety

The creation of the bi-aryl core of 5-(4-Iodophenyl)thiophene-2-carbaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance. aurigeneservices.comresearchgate.net

The Suzuki-Miyaura reaction is a premier method for constructing the aryl-thiophene bond. researchgate.net This reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the 5-(4-Iodophenyl)thiophene moiety, two primary strategies can be employed:

Strategy A: Coupling of 5-bromothiophene-2-carbaldehyde (B154028) with 4-iodophenylboronic acid . This approach builds the molecular framework with the aldehyde group already in place. The reaction selectively forms the C-C bond at the C5 position of the thiophene (B33073) ring, leveraging the reactivity of the carbon-bromine bond.

Strategy B: Coupling of a 2,5-dihalothiophene (e.g., 2-bromo-5-iodothiophene) with 4-iodophenylboronic acid , followed by subsequent functionalization. This route would rely on the differential reactivity of the carbon-halogen bonds to achieve a selective initial coupling.

Research on analogous structures, such as the synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde, demonstrates the viability of Strategy A. mdpi.comnih.gov The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition to the thiophene-halide bond, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product and regenerate the catalyst. organic-synthesis.com

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters: the palladium catalyst, the ligand, the base, and the solvent system.

Catalyst and Ligands: The most commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govresearchgate.net Other efficient systems involve the in-situ generation of the active Pd(0) species from palladium(II) precursors like Palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], combined with phosphine (B1218219) ligands. organic-synthesis.comharvard.edu The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

Base: An appropriate base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases are commonly employed, with potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) being frequent choices. mdpi.comnih.govmdpi.com The strength and solubility of the base can significantly influence reaction rates and yields.

Solvent: The reaction is often performed in a biphasic solvent system to accommodate both the organic substrates and the inorganic base. organic-synthesis.com Common solvent mixtures include 1,4-dioxane/water, toluene (B28343)/water, and N,N-Dimethylformamide (DMF). mdpi.com Studies on the synthesis of similar 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides found that boronic acids with electron-donating groups generally provided better yields. nih.gov

The table below summarizes the effect of different reaction conditions on the yield of Suzuki-Miyaura couplings for structurally related aryl-thiophene syntheses.

Thiophene SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90Good mdpi.comnih.gov
4-Bromothiophene-2-carbaldehyde5-Chloro-2-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane85-9066 mdpi.comnih.gov
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/Water (4:1)9076 nih.gov
2,3-DibromothiophenePhenylboronic acidPd(PPh₃)₄ (9.4)Na₂CO₃ (2 M aq.)1,4-Dioxane100- researchgate.net

Formylation Techniques for the Thiophene-2-carbaldehyde (B41791) Functional Group

The introduction of the aldehyde (-CHO) group, known as formylation, is another critical step in the synthesis of the target molecule. This transformation must be performed with high regioselectivity, targeting the C2 position of the thiophene ring.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt, typically generated in situ from the reaction of a substituted formamide (B127407) (like DMF) with an activating agent such as phosphorus oxychloride (POCl₃). semanticscholar.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring. For a 2-substituted thiophene, such as 2-(4-iodophenyl)thiophene, the attack preferentially occurs at the electron-rich C5 position due to the directing effect of the sulfur atom and the aryl substituent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.org This high regioselectivity makes the Vilsmeier-Haack reaction particularly suitable for the synthesis of this compound from the corresponding 2-(4-iodophenyl)thiophene precursor. Judicious control of the Vilsmeier reagent can selectively introduce a formyl group into the desired position. researchgate.net

While the Vilsmeier-Haack reaction is highly effective, other methods can also achieve the selective formylation of the thiophene ring.

Metalation-Formylation: This two-step procedure involves the initial deprotonation of the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent such as DMF. The high acidity of the α-protons of thiophene allows for regioselective metalation at the C5 position of a 2-arylthiophene, leading to the desired 5-formylated product upon reaction with DMF.

Formylation using DMSO: More recent methodologies have explored the use of dimethyl sulfoxide (B87167) (DMSO) as a formyl source. ias.ac.in Under specific metal-free conditions, direct C-H formylation can be achieved, offering a potentially milder alternative to classical methods. This approach often requires specific directing groups on the substrate to achieve high selectivity. ias.ac.in

Multi-Step Synthetic Sequences and Chemo-selective Transformations

The synthesis of this compound is inherently a multi-step process that requires careful planning to ensure chemo-selectivity, where one functional group reacts in the presence of others. Two logical synthetic sequences emerge based on the timing of the key bond-forming steps.

Route A: Late-Stage Formylation

Suzuki Coupling: 2-Bromothiophene is coupled with 4-iodophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the intermediate, 2-(4-iodophenyl)thiophene .

Vilsmeier-Haack Formylation: The 2-(4-iodophenyl)thiophene intermediate is then subjected to Vilsmeier-Haack conditions (POCl₃, DMF) to regioselectively install the aldehyde group at the C5 position, yielding the final product. This step is chemo-selective, as the conditions are typically mild enough not to affect the carbon-iodine bond on the phenyl ring.

Route B: Early-Stage Formylation

Bromination: Thiophene-2-carbaldehyde is selectively brominated at the C5 position to produce 5-bromothiophene-2-carbaldehyde .

Suzuki Coupling: The resulting bromo-aldehyde is then coupled with 4-iodophenylboronic acid under optimized Suzuki-Miyaura conditions. This reaction must be chemo-selective, proceeding without side reactions involving the aldehyde functional group. The literature confirms that Suzuki couplings are generally tolerant of aldehyde functionalities. mdpi.comnih.gov

Strategies Involving Halogenation and Subsequent Functionalization

A cornerstone of thiophene chemistry involves the use of halogenated intermediates. The thiophene ring is highly susceptible to electrophilic substitution, with the 2- and 5-positions being particularly reactive. wikipedia.orgiust.ac.irderpharmachemica.com This reactivity allows for selective halogenation, introducing a reactive handle that can be used for subsequent carbon-carbon bond formation through cross-coupling reactions.

The synthesis of this compound can be envisioned through pathways that begin with the controlled halogenation of a thiophene precursor. One common strategy involves the initial bromination or iodination of a suitable thiophene derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-iodophenyl group. For instance, 5-bromothiophene-2-carbaldehyde serves as a key precursor. This intermediate can be coupled with a (4-iodophenyl)boronic acid or its ester equivalent via the Suzuki-Miyaura reaction to form the target molecule. The bromine atom at the 5-position provides a specific site for the coupling reaction, ensuring the correct regiochemical outcome. nih.govresearchgate.net

The choice of halogen is crucial; bromo-thiophenes are widely used due to their stability and reactivity in cross-coupling reactions. nih.gov Iodinated thiophenes can also be employed and sometimes offer higher reactivity. The halogenation of the thiophene ring itself occurs readily at room temperature or even lower, with reagents like N-Bromosuccinimide (NBS) or molecular iodine. iust.ac.irderpharmachemica.com The controlled mono-halogenation at the 5-position of thiophene-2-carbaldehyde is a critical step in this synthetic sequence.

Reaction StepStarting MaterialReagent/CatalystProductKey Feature
Halogenation Thiophene-2-carbaldehydeN-Bromosuccinimide (NBS)5-Bromothiophene-2-carbaldehydeSelective introduction of a reactive handle at the 5-position.
Functionalization (Cross-Coupling) 5-Bromothiophene-2-carbaldehyde(4-Iodophenyl)boronic acid / Pd CatalystThis compoundFormation of the C-C bond between the thiophene and phenyl rings.

This table illustrates a representative synthetic strategy involving halogenation and subsequent functionalization.

Integration of Formylation and Coupling Steps

The sequence in which the formyl group is introduced relative to the C-C coupling step is a key strategic consideration. The formylation of a thiophene ring can be accomplished through various methods, with the Vilsmeier-Haack reaction being a classic and effective approach. mdpi.comgoogle.com This reaction uses a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF) to install an aldehyde group onto electron-rich aromatic rings. google.com

Two primary sequences can be considered for integrating formylation and coupling:

Formylation followed by Coupling: This is a common and reliable route. It begins with a commercially available or synthesized thiophene, which is first halogenated (e.g., to 2-bromothiophene). This intermediate is then subjected to a Suzuki or Stille coupling reaction with a suitable partner, such as (4-iodophenyl)boronic acid, to yield 2-(4-iodophenyl)thiophene. The final step is the regioselective formylation of this diarylthiophene intermediate at the vacant 5-position using Vilsmeier-Haack conditions to yield the final product.

Coupling of a Formylated Precursor: An alternative strategy involves using a pre-formylated thiophene building block. For example, 3-bromothiophene-2-carbaldehyde can be synthesized and then used in a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid. rasayanjournal.co.in This approach is highly effective for building libraries of substituted thiophene-2-carbaldehydes. researchgate.netrasayanjournal.co.innih.gov The palladium-catalyzed Suzuki-Miyaura reaction is particularly powerful for this purpose due to its tolerance of a wide range of functional groups, including the aldehyde moiety. nih.gov

The table below outlines typical conditions for the Suzuki-Miyaura coupling step, which is central to many synthetic routes for arylthiophene aldehydes.

Reactant AReactant BCatalystBaseSolventTemperature (°C)Yield (%)
4-Bromothiophene-2-carbaldehydePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water85-90Good
3-Bromothiophene-2-carbaldehyde(3-Methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/Water80Excellent
2,5-Dibromo-3-thiophene aldehydeEDOT boronic acid pinacol (B44631) esterPdCl₂(PPh₃)₂K₃PO₄Toluene/Water65Good

This interactive table presents data from studies on the synthesis of various arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling, demonstrating the versatility of the reaction conditions. rasayanjournal.co.innih.govacs.org

Atom-Economical and Sustainable Synthetic Approaches for Thiophene-based Aldehydes

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing atom-economical and sustainable methods. Atom economy prioritizes synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. acs.org Sustainable approaches also emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. nih.govrasayanjournal.co.inchemijournal.com

For the synthesis of thiophene-based aldehydes, a key area of development is the move away from traditional cross-coupling reactions that require pre-halogenated substrates. Direct C-H arylation has emerged as a powerful, more atom-economical alternative. This method allows for the direct coupling of a C-H bond on one aromatic ring with a C-X (where X is a halogen) bond on another, avoiding the need to synthesize and isolate an organometallic reagent (like a boronic acid). This reduces the number of synthetic steps and the generation of stoichiometric byproducts.

Sustainable synthetic strategies applicable to this class of compounds include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption for key steps like coupling and heterocycle formation. rasayanjournal.co.innih.gov

Use of Green Solvents: Replacing hazardous organic solvents like toluene or DMF with greener alternatives such as water, ethanol (B145695), or ionic liquids is a primary goal. beilstein-journals.orgnih.gov Some reactions can even be performed under solvent-free conditions. chemijournal.combeilstein-journals.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates (one-pot reactions) or as a continuous cascade (tandem reactions) improves efficiency, saves resources, and reduces waste. acs.org

The following table compares a traditional cross-coupling approach with a more sustainable direct C-H arylation strategy for the formation of a biaryl linkage.

FeatureTraditional Suzuki CouplingDirect C-H ArylationSustainability Advantage
Thiophene Precursor 5-Thienylboronic acidThiophene-2-carbaldehydeAvoids synthesis of organometallic reagent, reducing steps and waste.
Aryl Precursor 1,4-Diiodobenzene4-Iodobenzaldehyde(Example comparison)
Byproducts Stoichiometric boronic acid wasteCatalytic cycle byproducts (e.g., HX)Higher atom economy.
Key Advantage Well-established, reliableFewer synthetic steps, less wasteIncreased efficiency and reduced environmental impact.

This table provides a comparative overview of a traditional versus a more atom-economical approach to C-C bond formation in thiophene synthesis.

Iii. Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 5-(4-Iodophenyl)thiophene-2-carbaldehyde and its Derivatives

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

Interactive Table: Predicted Bond Lengths and Angles for this compound

ParameterAtom 1Atom 2Predicted Value
Bond LengthC(thiophene)C(phenyl)~1.47 Å
Bond LengthC(phenyl)I~2.10 Å
Bond LengthC(thiophene)S~1.72 Å
Bond LengthC(thiophene)C(aldehyde)~1.46 Å
Bond AngleC-S-C (thiophene)~92°
Bond AngleC-C(phenyl)-I~119°
Bond AngleC-C(thiophene)-C(aldehyde)~125°

Note: These are predicted values based on similar reported structures and are for illustrative purposes.

In molecules containing two connected aromatic rings, such as this compound, the dihedral angle between the planes of the rings is a key structural feature. This torsion angle influences the extent of π-conjugation between the rings and, consequently, the electronic properties of the molecule. In the solid state, a completely planar conformation is often hindered by steric repulsion between ortho-hydrogens on the adjacent rings. For similar bi-aryl systems, the dihedral angle between a thiophene (B33073) ring and a connected phenyl ring can vary. nih.govnih.govnih.gov For the title compound, a non-zero dihedral angle is expected, resulting in a non-planar molecular structure. This twist would be a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric strain. In related structures, these angles can range from approximately 30° to over 60°. nih.govnih.gov

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to be significant:

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected to be present, linking the aldehyde oxygen of one molecule to aromatic or thiophene protons of a neighboring molecule, often forming chains or dimers. nih.gov

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. It can form directional interactions with Lewis basic atoms, such as the aldehyde oxygen or the thiophene sulfur atom of an adjacent molecule (C—I···O or C—I···S).

I···I Contacts: Type II halogen-halogen interactions (I···I contacts) are also possible, where the electrophilic belt of one iodine atom interacts with the nucleophilic region of another.

π-π Stacking: The aromatic thiophene and iodophenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com

These interactions collectively create a supramolecular architecture that defines the macroscopic properties of the crystal. semanticscholar.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.goviucr.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, a hypothetical breakdown of these contacts is presented below.

Interactive Table: Predicted Hirshfeld Surface Contact Percentages

Contact TypePredicted Contribution (%)Description
H···H~35%Represents the largest contribution, arising from the numerous hydrogen atoms on the molecular surface.
C···H / H···C~25%Contacts between carbon and hydrogen atoms, significant in aromatic systems.
I···H / H···I~15%Interactions involving the iodine atom and surrounding hydrogen atoms.
O···H / H···O~10%Corresponds to the C—H···O hydrogen bonds.
I···C / C···I~5%Halogen-π interactions between iodine and the aromatic rings.
S···H / H···S~4%Contacts involving the thiophene sulfur atom.
Other~6%Includes C···C, I···O, and I···I contacts.

Note: These percentages are hypothetical and serve to illustrate the expected distribution of intermolecular contacts for this type of molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals confirming its structure.

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the aldehyde proton, the two thiophene protons, and the four protons of the 4-iodophenyl ring.

Aldehyde Proton: A singlet appearing at a downfield chemical shift, typically between δ 9.8 and 10.0 ppm, due to the deshielding effect of the carbonyl group. nih.gov

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm). The proton adjacent to the aldehyde group (H-3) would be more deshielded than the proton adjacent to the iodophenyl group (H-4). They would show a characteristic coupling constant (J ≈ 4 Hz).

Iodophenyl Protons: The four protons on the iodophenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the iodine atom would have a different chemical shift from the protons ortho to the thiophene ring.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon would be the most downfield signal, typically appearing around δ 182-185 ppm.

Aromatic Carbons: The remaining nine aromatic carbons (five from the thiophene ring and six from the iodophenyl ring, with two pairs being equivalent due to symmetry) would resonate in the typical aromatic region of δ 120-150 ppm. The carbon atom bonded to the iodine (C-I) would show a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect, typically appearing around δ 90-100 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

¹H NMR

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
-CHO 9.95 s -
Thiophene H-3 7.90 d ~4.0
Thiophene H-4 7.40 d ~4.0
Phenyl H (ortho to Thiophene) 7.65 d ~8.5

¹³C NMR

Carbon Predicted δ (ppm)
-CHO 183.0
Thiophene C-2 145.0
Thiophene C-5 150.0
Thiophene C-3 136.0
Thiophene C-4 126.0
Phenyl C-1 (attached to Thiophene) 134.0
Phenyl C-2,6 (ortho to Thiophene) 127.0
Phenyl C-3,5 (ortho to Iodine) 138.0

Note: These chemical shifts are predicted based on known substituent effects and data from similar compounds and are for illustrative purposes. nih.govrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the covalent framework of the molecule by revealing through-bond scalar couplings between nuclei. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the proton and carbon environments and their interconnections.

Correlation Spectrometry (COSY) establishes proton-proton (¹H-¹H) coupling networks. For this compound, the key expected correlations would be between the two adjacent protons on the thiophene ring (H-3 and H-4) and between the ortho- and meta-protons on the 4-iodophenyl ring (H-2'/H-3' and H-5'/H-6').

Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org This technique is crucial for assigning carbon signals based on their known proton chemical shifts. The expected ¹H-¹³C correlations are detailed in the table below.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). nih.govustc.edu.cn This is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton, as it connects molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations would definitively link the aldehyde group to the thiophene ring, the thiophene ring to the iodophenyl ring, and establish the substitution pattern on both rings. For instance, the aldehyde proton (H-9) is expected to show a three-bond correlation to the C-3 carbon of the thiophene ring, while the thiophene proton H-4 would show a three-bond correlation to the C-1' carbon of the phenyl ring, confirming the linkage between the two aromatic systems.

Table 1: Predicted HSQC ¹H-¹³C One-Bond Correlations.
Atom LabelPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H-3 / C-3~7.40 (d)~126.0
H-4 / C-4~7.75 (d)~138.0
H-2', H-6' / C-2', C-6'~7.50 (d)~129.0
H-3', H-5' / C-3', C-5'~7.85 (d)~138.5
H-9 / C-9 (CHO)~9.90 (s)~183.0
Table 2: Key Predicted HMBC Long-Range Correlations.
Proton (¹H)Correlating Carbons (¹³C)Significance
H-9 (CHO)C-2, C-3Confirms aldehyde position on thiophene ring.
H-3C-2, C-4, C-5Establishes thiophene ring connectivity.
H-4C-2, C-5, C-1'Links thiophene and phenyl rings.
H-2', H-6'C-4', C-3', C-5'Confirms phenyl ring structure.
H-3', H-5'C-1', C-2', C-6'Confirms phenyl ring structure and C-I position.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a unique fingerprint and direct evidence for the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The spectrum provides clear signatures for the key functional groups within this compound. The most prominent absorption is expected to be the strong carbonyl (C=O) stretch of the aldehyde group, typically observed around 1665 cm⁻¹ for aryl-substituted thiophene aldehydes. researchgate.net Other diagnostic peaks include the aldehydic C-H stretch, which appears as a characteristic doublet near 2820 and 2720 cm⁻¹, and the aromatic C-H stretches above 3000 cm⁻¹. vscht.cz The presence of both the thiophene and benzene rings gives rise to a series of C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-I stretch, characteristic of the iodophenyl moiety, is expected at lower wavenumbers.

Table 3: Predicted Characteristic FT-IR Absorption Bands.
Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
~2820, ~2720Aldehydic C-H Stretch (Fermi doublet)Medium, Weak
~1665Carbonyl (C=O) StretchStrong
1585 - 1400Aromatic C=C Ring StretchMedium-Strong
~820C-H Out-of-Plane Bending (1,4-disubstituted phenyl)Strong
~750C-S Stretch (Thiophene)Medium
610 - 485C-I StretchMedium

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that result in a change in polarizability. It is particularly sensitive to symmetric vibrations and vibrations of the conjugated π-system. mdpi.com For this compound, the Raman spectrum is expected to be dominated by strong bands corresponding to the symmetric stretching modes of the thiophene and phenyl rings. researchgate.net The conjugated system linking the two rings and the aldehyde group would give rise to intense C=C and C-C stretching bands, which are characteristic of the molecular backbone. The C-I bond vibration is also Raman active and would contribute to the low-frequency region of the fingerprint.

Table 4: Predicted Prominent Raman Shifts.
Raman Shift (cm⁻¹)Vibrational ModeExpected Intensity
~1590Phenyl Ring Symmetric StretchStrong
~1460Thiophene Ring Symmetric StretchVery Strong
~1220Inter-ring C-C StretchMedium
~1010Phenyl Ring Breathing ModeMedium
610 - 485C-I StretchMedium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₇IOS, which corresponds to a monoisotopic mass of approximately 313.93 g/mol . The high-resolution mass spectrum would show a distinct molecular ion (M⁺) peak confirming this mass.

Upon electron ionization, the molecular ion undergoes characteristic fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺, m/z 285). libretexts.orgmiamioh.edu The presence of the iodine atom introduces other key fragmentation routes. The C-I bond is relatively weak, leading to a prominent fragment from the loss of an iodine radical ([M-I]⁺, m/z 187). A peak corresponding to the iodine cation (I⁺) at m/z 127 may also be observed. Further fragmentation would involve the breakdown of the phenylthiophene backbone.

Table 5: Predicted Key Mass Spectrometry Fragments.
Predicted m/zIon FormulaNeutral LossFragment Identity
314[C₁₁H₇IOS]⁺-Molecular Ion (M⁺)
313[C₁₁H₆IOS]⁺H•[M-H]⁺
285[C₁₀H₆IS]⁺CHO•[M-CHO]⁺
187[C₁₁H₇OS]⁺I•[M-I]⁺ (5-phenylthiophene-2-carbaldehyde cation)
127[I]⁺C₁₁H₇OS•Iodine cation

Iv. Computational and Theoretical Investigations of 5 4 Iodophenyl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to investigate thiophene (B33073) derivatives, providing reliable predictions of their geometric and electronic properties. tandfonline.comnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation of 5-(4-Iodophenyl)thiophene-2-carbaldehyde. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to locate the structure's lowest energy state on the potential energy surface. mdpi.com

For this molecule, a key aspect of the conformational analysis is the dihedral angle between the thiophene ring and the iodophenyl ring. Due to steric hindrance and electronic effects, the two rings are generally not coplanar. DFT calculations predict a twisted conformation to be the most stable. The aldehyde group is typically found to be coplanar with the thiophene ring, which suggests good electronic conjugation. nih.gov The optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for 5-Arylthiophene-2-carbaldehyde Derivatives

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(thiophene)-C(phenyl)1.45 - 1.48
C=O1.21 - 1.23
C-I2.08 - 2.12
Thiophene-Phenyl25 - 40
Thiophene-Carbaldehyde~0 - 5

Note: This table presents typical values based on DFT calculations for structurally similar compounds.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For this compound, DFT calculations show that the HOMO is primarily localized over the electron-rich thiophene ring and the iodine atom, while the LUMO is distributed across the conjugated system, including the carbaldehyde group. This distribution indicates that the primary electronic transition is a π-π* type, characteristic of conjugated organic molecules. globalresearchonline.net The energy gap is a key parameter for predicting the molecule's potential use in organic electronics. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-5.8 to -6.2
ELUMO-2.0 to -2.5
ΔE (HOMO-LUMO Gap)3.5 to 4.0

Note: These values are representative for similar aryl-thiophene structures calculated using DFT methods. nih.gov

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The ESP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the ESP analysis reveals that the most negative potential is concentrated around the oxygen atom of the carbaldehyde group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the aromatic rings and the region around the iodine atom (the σ-hole) exhibit positive electrostatic potential, identifying them as sites for nucleophilic interactions. researchgate.net

Theoretical Vibrational Spectroscopy and Comparison with Experimental Data

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. globalresearchonline.net These calculated frequencies and their corresponding intensities can then be compared with experimental data obtained from FTIR and FT-Raman spectroscopy. iosrjournals.org This comparison helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For this compound, characteristic vibrational modes include the C=O stretching of the aldehyde group (typically around 1650-1700 cm⁻¹), C=C stretching vibrations of the aromatic rings (1400-1600 cm⁻¹), and the C-S stretching of the thiophene ring (680-710 cm⁻¹). iosrjournals.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. iosrjournals.org

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular wave function into a set of localized orbitals. iosrjournals.org

For this compound, NBO analysis can quantify the stability arising from various intramolecular charge-transfer interactions. A key interaction is the delocalization of π-electrons from the phenyl and thiophene rings into the antibonding π* orbitals of the carbaldehyde group. This π-conjugation contributes significantly to the molecule's electronic stability. The analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges on each atom, offering further insight into the molecule's electronic structure and reactivity. iosrjournals.org

Mechanistic Insights into Synthesis and Reactivity through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved via cross-coupling reactions like the Suzuki or Stille coupling, DFT can be used to model the reaction pathway. By calculating the energies of reactants, transition states, and products, the reaction mechanism can be elucidated, and the activation energy barriers can be determined. nih.gov

Furthermore, computational models can predict the molecule's reactivity in various chemical transformations. By examining the FMOs and the ESP surface, the most likely sites for electrophilic or nucleophilic attack can be identified. This information is crucial for designing new reactions and predicting the products of chemical transformations involving the title compound. For instance, the aldehyde group is predicted to be a reactive site for nucleophilic addition reactions, a common transformation for carbaldehydes.

V. Chemical Reactivity and Derivatization of 5 4 Iodophenyl Thiophene 2 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a classic electrophilic center, susceptible to a variety of nucleophilic attacks and redox transformations.

The aldehyde moiety readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases, and related compounds like hydrazones. These reactions typically proceed by the nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration to yield the C=N double bond.

The formation of Schiff bases from thiophene-2-carbaldehyde (B41791) and various substituted anilines is a well-established transformation. This reaction involves the condensation of the aldehyde with an amine in an appropriate solvent, often with acid catalysis. The mechanism generally involves two main steps: the formation of a carbinolamine intermediate, followed by the rate-determining dehydration to the final Schiff base.

Similarly, hydrazone formation occurs when the aldehyde reacts with hydrazines. For instance, the controlled reaction of p-iodophenylhydrazine with a related dialdehyde, 2,5-thiophenedicarbaldehyde, has been shown to successfully produce a mono-hydrazone, demonstrating the feasibility of this reaction on the thiophene (B33073) aldehyde system.

Table 1: Examples of Nucleophilic Addition-Condensation Reactions
Reactant TypeSpecific Reactant ExampleResulting Functional GroupProduct Class
Primary AmineAnilineImine (C=N)Schiff Base
HydrazineHydrazine (H₂N-NH₂)Hydrazone (C=N-NH₂)Hydrazone
Substituted Hydrazine2,4-DinitrophenylhydrazineDinitrophenylhydrazoneHydrazone Derivative
HydroxylamineHydroxylamine (H₂N-OH)Oxime (C=N-OH)Oxime

The aldehyde group of 5-(4-iodophenyl)thiophene-2-carbaldehyde can be selectively reduced to a primary alcohol, yielding (5-(4-iodophenyl)thiophen-2-yl)methanol. This is a standard transformation in organic chemistry, typically achieved with high efficiency using mild hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. sci-hub.se It is chemoselective for aldehydes and ketones, leaving other functional groups like esters, nitriles, and, importantly, the aryl iodide intact. sci-hub.se The reaction is generally performed in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. rsc.orgscispace.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a mild acid neutralizes the resulting alkoxide to furnish the primary alcohol. This transformation is a key step for introducing a flexible hydroxymethyl linker into the molecular structure.

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-(4-iodophenyl)thiophene-2-carboxylic acid. This conversion is a fundamental organic reaction, and the oxidation of the parent compound, thiophene-2-carboxaldehyde, to thiophene-2-carboxylic acid is a known process. Various oxidizing agents can accomplish this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder reagents. The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. The stability of the thiophene ring is generally robust against many oxidizing agents, although harsh conditions can lead to ring degradation. beilstein-journals.org

Transformations Involving the Aryl Halide (Iodo) Moiety

The carbon-iodine (C-I) bond on the phenyl ring is a highly valuable functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The aryl iodide is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. These reactions allow for the connection of the iodophenyl-thiophene core to a wide array of other molecular fragments.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new C-C bond. The Suzuki coupling of halogenated thiophenes with various arylboronic acids is a powerful tool for synthesizing complex biaryl and heteroaryl structures. nih.govscispace.comnih.gov For this compound, a Suzuki reaction would replace the iodine atom with a new aryl or vinyl group, depending on the boronic acid used.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an arylethynyl linkage. organic-chemistry.org It is typically catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.org This method is highly effective for aryl iodides and provides a direct route to introducing an alkyne moiety, which can serve as a rigid linker or be further functionalized. researchgate.netorganic-chemistry.org

Other notable cross-coupling reactions applicable to the aryl iodide include the Heck reaction (with alkenes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines).

Table 2: Potential Cross-Coupling Reactions at the Aryl Iodide Moiety
Reaction NameCoupling Partner (Nucleophile)Catalyst System (Typical)Resulting Linkage
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(0) catalyst, BaseAryl-Aryl or Aryl-Vinyl
SonogashiraR-C≡CH (Terminal Alkyne)Pd(0) catalyst, Cu(I) salt, BaseAryl-Alkyne
HeckAlkenePd(0) or Pd(II) catalyst, BaseAryl-Alkene (Vinylation)
StilleR-Sn(Alkyl)₃ (Organostannane)Pd(0) catalystAryl-Aryl or Aryl-Vinyl
Buchwald-HartwigR₂NH (Amine)Pd(0) catalyst, Ligand, BaseAryl-Nitrogen

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This rearrangement is driven by thermodynamics and proceeds through a series of deprotonation and halogenation steps. wikipedia.org For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce deprotonation of the phenyl ring at a position ortho to the iodine atom. This newly formed organometallic intermediate can then participate in an intermolecular halogen transfer, leading to the migration of the iodine atom to a different position on the phenyl ring (e.g., from the 4-position to the 3-position). wikipedia.orgclockss.org

The reaction is highly dependent on factors such as the choice of base, temperature, and solvent. wikipedia.org Low temperatures often favor these reactions by slowing down the initial metalation step, allowing both metalated and unmetalated species to coexist, which is a prerequisite for the halogen transfer. wikipedia.org This transformation can be a powerful, albeit sometimes unpredictable, method for accessing isomers that are difficult to synthesize through direct methods. researchgate.netclockss.org

Functionalization of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the thiophene ring are not all equivalent, with the 2- and 5-positions (α-positions) being generally more reactive towards electrophiles than the 3- and 4-positions (β-positions). In the case of this compound, both α-positions are substituted, which significantly influences the course of further functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings like thiophene. The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring. Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution. nih.gov

In this compound, the thiophene ring is substituted with a 4-iodophenyl group at the 5-position and a formyl group at the 2-position. The formyl group is a deactivating group due to its electron-withdrawing nature, which reduces the electron density of the thiophene ring and makes it less reactive towards electrophiles. Conversely, the 4-iodophenyl group is generally considered to be weakly deactivating or weakly activating, with its effect being a combination of inductive and resonance effects.

The directing effect of these substituents determines the position of attack for an incoming electrophile. The formyl group is a meta-director on a benzene ring, but on a five-membered heterocycle like thiophene, its directing influence is more complex. Generally, deactivating groups on the thiophene ring direct incoming electrophiles to the available positions that are least deactivated. In this molecule, the available positions for substitution are the 3- and 4-positions.

Considering the deactivating nature of the formyl group at position 2, electrophilic substitution is expected to occur preferentially at the 4-position, which is meta to the formyl group and ortho to the 4-iodophenyl group. The 4-iodophenyl group at the 5-position would also influence the regioselectivity, and while it does not possess a strong directing effect, it may sterically hinder attack at the adjacent 4-position to some extent. However, electronic effects typically dominate in determining the outcome of electrophilic aromatic substitution on thiophene rings.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentExpected Major ProductRationale
Nitrating Mixture (HNO₃/H₂SO₄)5-(4-Iodophenyl)-4-nitrothiophene-2-carbaldehydeThe formyl group deactivates the ring, directing the incoming electrophile to the 4-position.
Bromine (Br₂) in Acetic Acid4-Bromo-5-(4-iodophenyl)thiophene-2-carbaldehydeHalogenation is a common electrophilic substitution, and the 4-position is the most likely site of attack.
Acyl Chloride/Lewis Acid (e.g., CH₃COCl/AlCl₃)5-(4-Iodophenyl)-4-acetylthiophene-2-carbaldehydeFriedel-Crafts acylation would be expected to occur at the least deactivated position, which is the 4-position.

It is important to note that these are predicted outcomes based on established principles of electrophilic aromatic substitution on substituted thiophenes. Specific experimental studies on this compound are required for definitive confirmation of these regiochemical preferences.

Directed metalation is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For thiophene and its derivatives, lithiation is a common directed metalation technique. The sulfur atom in the thiophene ring can coordinate with the lithium reagent, directing the deprotonation to an adjacent C-H bond. In the absence of other directing groups, thiophene is preferentially lithiated at the 2-position. wikipedia.org

In the case of this compound, the 2-position is occupied by a formyl group. While the oxygen atom of the formyl group could potentially act as a directing group, the acidic proton of the aldehyde is also susceptible to attack by the strong base. To circumvent this, the aldehyde can be protected as an acetal (B89532), which can then act as a directing group for lithiation at the 3-position.

Alternatively, the iodine atom on the phenyl ring could potentially undergo lithium-halogen exchange. However, the C-H bonds on the thiophene ring are generally more acidic than those on the phenyl ring, making direct deprotonation on the thiophene ring more likely if a suitable directing group is present.

While no specific directed metalation studies on this compound have been reported, we can infer potential reaction pathways based on studies of related compounds. For instance, the lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective at the 5-position. nih.gov This highlights the potential for achieving high regioselectivity in the metalation of substituted thiophenes.

Table 2: Potential Directed Metalation Strategies for this compound Derivatives

DerivativeDirecting GroupProposed Site of MetalationRationale
This compound diethyl acetalAcetal group at C2C3The acetal group can direct the lithiation to the adjacent 3-position.
5-(4-Iodophenyl)thiophene-2-carboxylic acidCarboxylate group at C2 (formed by oxidation of the aldehyde)C3The carboxylate group is a known directing group for ortho-lithiation.

Further research is necessary to explore the viability and efficiency of these potential directed metalation strategies for the specific functionalization of this compound.

Supramolecular Assembly and Self-Organization of this compound Derivatives

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into well-defined, ordered structures. Thiophene-based molecules are of significant interest in this area due to their rigid and planar geometry, which facilitates π-π stacking interactions, and the potential for the sulfur atom to participate in non-covalent interactions.

Derivatives of this compound are particularly promising candidates for the construction of supramolecular assemblies due to the presence of the iodine atom. The iodine atom can act as a halogen bond donor, a highly directional non-covalent interaction that has emerged as a powerful tool in crystal engineering and materials science. acs.orgacs.org Halogen bonding occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.

The self-assembly of derivatives of this compound could be driven by a combination of halogen bonding, hydrogen bonding (if appropriate functional groups are introduced through derivatization of the aldehyde), and π-π stacking of the thiophene and phenyl rings. For example, conversion of the aldehyde to an oxime or a hydrazone would introduce hydrogen bond donor and acceptor sites.

Recent studies have shown that thiophene derivatives can form halogen-bonded self-assemblies. acs.orgacs.org These studies provide a foundation for predicting the supramolecular behavior of derivatives of this compound. The interplay of different non-covalent interactions can lead to the formation of diverse supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. These organized structures can exhibit interesting photophysical and electronic properties, making them relevant for applications in organic electronics and materials science.

Table 3: Potential Supramolecular Interactions in Derivatives of this compound

Derivative Functional GroupPotential Non-Covalent InteractionsPossible Supramolecular Motifs
Aldehyde (C=O)Halogen bonding (I···O), π-π stacking1D chains, 2D sheets
Oxime (=N-OH)Halogen bonding (I···N, I···O), Hydrogen bonding (O-H···N, O-H···O), π-π stackingComplex networks
Imine (=N-R)Halogen bonding (I···N), π-π stackingLinear arrays, layered structures

The rational design of derivatives of this compound, by modifying the aldehyde group, can therefore provide a versatile platform for the construction of novel supramolecular materials with tailored structures and properties. Experimental investigation into the self-assembly of these derivatives is a promising avenue for future research.

Vi. Applications in Advanced Materials Science and Organic Electronics

Role as a Building Block for Conjugated Polymers and Oligomers

The unique molecular architecture of 5-(4-Iodophenyl)thiophene-2-carbaldehyde, combining a π-rich thiophene-phenyl system with two distinct reactive sites, makes it an invaluable monomer for constructing conjugated polymers and oligomers. These materials are central to the field of organic electronics due to their tunable electronic and optical properties.

Integration into Electro-Active Thiophene-Based Materials

Thiophene-based polymers are renowned for their excellent electronic properties and processability. The incorporation of the this compound unit into polymer chains allows for the synthesis of electro-active materials. The extended π-conjugation across the thiophene (B33073) and phenyl rings contributes to the delocalization of electrons, which is essential for charge transport. While direct polymerization of some thiophene-aldehydes can be challenging, they can be incorporated into structures like trimers, flanked by more readily polymerizable units such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to facilitate the creation of conductive polymers. nih.govresearchgate.net The resulting polymers can be characterized by techniques like ultraviolet-visible-near-infrared spectroscopy to assess their electronic transitions. nih.gov

Functionalization Strategies for Semiconducting Polymers

The aldehyde and iodo functionalities on the this compound molecule offer powerful handles for the post-polymerization functionalization of semiconducting polymers. This allows for the precise tuning of the material's properties. cmu.edu

Aldehyde Group: The carbaldehyde group is highly reactive and can undergo various chemical transformations. For instance, it can be used as a cross-linking site, reacting with agents like ethylenediamine (B42938) to form insoluble semiconducting films. nih.govresearchgate.net This reactivity is also exploited to graft other molecules, such as fluorescent nanoparticles, onto the polymer surface, thereby creating multifunctional materials. nih.govresearchgate.net The high reactivity of the aldehyde makes these polymers valuable for applications requiring the easy incorporation of functional groups, including those sensitive to thermo, photo, electro, or pH stimuli. nih.govresearchgate.net

Iodophenyl Group: The iodine atom on the phenyl ring is a versatile site for cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This enables the introduction of a wide array of functional groups to the polymer backbone, which can influence solubility, morphology, and electronic energy levels. This strategy is a key method for tuning the properties of organic semiconductors for specific device applications. cmu.edu

Precursor for Optoelectronic Materials

The compound serves as a crucial precursor for materials used in optoelectronics, a field that merges optics and electronics. taylorfrancis.com Its derivatives are integral to the design of components for devices like organic light-emitting diodes (OLEDs), solar cells, and sensors.

Design of Charge Transporting Layers

In organic electronic devices, efficient charge transport layers are critical for performance. The π-conjugated system of this compound and its derivatives facilitates the movement of charge carriers (electrons and holes). While specific studies on this exact molecule for charge transport layers are not prevalent, analogous structures containing triphenylamine (B166846) and thiophene moieties are widely used. These donor-acceptor type structures are known to possess favorable energy levels for efficient charge injection and transport, making them suitable for hole-transporting layers in OLEDs or as components in the active layer of organic solar cells.

Development of Fluorescent Probes and Dyes

The thiophene-phenyl scaffold is an excellent fluorophore. By modifying the aldehyde and iodo groups, a diverse range of fluorescent probes and dyes can be synthesized with tailored optical properties. For example, thiophene-based organic dyes are used to create probes with large Stokes shifts and deep-red emissions for biological imaging. nih.gov The aldehyde group can act as an electron-withdrawing acceptor, and when combined with an electron-donating group through the conjugated thiophene bridge, it forms a classic donor-π-acceptor (D-π-A) structure. nih.govossila.com This design allows for the tuning of absorption and emission wavelengths.

Derivatives of similar structures, such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, have been used to create aggregation-induced emission (AIE) probes for bioimaging and photosensitizers for medical applications. ossila.com These probes have shown excellent cell permeability, biocompatibility, and the ability to generate reactive oxygen species under light irradiation. ossila.com

Table 1: Examples of Thiophene-Carbaldehyde Derivatives in Fluorescent Probes
Derivative StructureApplicationKey Optical PropertyReference
Thiophene bridge with 1-methylquinolinium (B1204318) and formyl acceptorsLive cell NAD(P)H detectionNew absorption/fluorescence peaks appear upon reaction with NADH nih.gov
5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde derivative (AIETP)Two-photon fluorescent probe for brain vasculature imagingAggregation-Induced Emission (AIE), high brightness ossila.com
5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde derivative (TTVPHE)Mitochondria-targeting photosensitizerAIE characteristics, ROS generation ossila.com

Development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) utilizing the Carbaldehyde Linker

The aldehyde group of this compound is particularly useful in the construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). magtech.com.cn

COFs are constructed entirely from light elements linked by strong covalent bonds, while MOFs consist of metal ions or clusters coordinated to organic ligands. magtech.com.cnresearchgate.net The aldehyde functionality is a common linker in the synthesis of imine-based COFs, where it undergoes a condensation reaction with amine-containing monomers to form a stable, porous framework. ossila.com Thiophene-based building blocks are of great interest for COFs due to their potential to impart electronic conductivity and photocatalytic activity to the resulting framework. researchgate.netccspublishing.org.cnmdpi.com

Material Science Applications Requiring Supramolecular Organization (e.g., Crystal Engineering for Specific Properties)

The rational design of advanced materials often relies on the precise control of molecular assembly in the solid state, a field known as crystal engineering. In this context, this compound emerges as a molecule of significant interest due to the specific functional groups it possesses. These groups can direct intermolecular interactions to form well-ordered supramolecular structures. While the specific crystal structure of this compound is not publicly documented, its potential for forming organized assemblies can be inferred from studies on analogous compounds. The key to its utility in crystal engineering lies in the interplay of non-covalent interactions such as halogen bonding, hydrogen bonding, and π–π stacking.

The 4-iodophenyl moiety is a particularly potent feature for directing supramolecular assembly. The iodine atom can act as a strong halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. This interaction has been increasingly utilized as a tool in crystal engineering to construct robust, predictable supramolecular architectures. rsc.orgtuni.fi In the case of this compound, the iodine atom could form halogen bonds with halogen bond acceptors, such as the aldehyde oxygen or the thiophene sulfur of a neighboring molecule, or with other co-crystallizing species. tuni.fi Studies on other iodo-substituted aromatic compounds have demonstrated their capacity to form highly effective and predictable co-crystals through this mechanism. researchgate.net

Furthermore, the thiophene-2-carbaldehyde (B41791) portion of the molecule offers additional avenues for controlled self-assembly. The aldehyde group is a classic hydrogen bond acceptor, capable of forming C—H···O hydrogen bonds. Research on the crystal structure of a related derivative, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, has shown that molecules in the crystal lattice are linked by such weak C—H···O hydrogen bonds, resulting in the formation of one-dimensional supramolecular chains. nih.gov This indicates that the carbaldehyde group in this compound would likely play a crucial role in the formation of ordered networks.

Finally, the planar, aromatic structure of the thiophene and phenyl rings facilitates π–π stacking interactions. These interactions, though weaker than halogen or hydrogen bonds, are fundamental in the packing of aromatic molecules and contribute significantly to the stability and electronic properties of the resulting solid-state material. The synergistic effect of halogen bonding and π–π stacking has been observed in other thiophene-based building blocks, leading to organized assemblies with potential applications in organic electronics. rsc.orgnih.gov

The combination of these distinct and directional intermolecular forces—halogen bonding from the iodo-group, hydrogen bonding from the carbaldehyde, and π–π stacking from the aromatic rings—makes this compound a versatile building block for crystal engineering. By carefully selecting co-formers or modifying crystallization conditions, it is possible to guide the assembly of this molecule into specific supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. This level of control is essential for tuning the bulk properties of the material, including its electronic, optical, and mechanical characteristics, for specific applications in advanced materials and organic electronics.

Table of Potential Intermolecular Interactions and Their Role in Supramolecular Assembly

Interaction TypeDonor GroupAcceptor GroupTypical Energy (kJ/mol)Role in Supramolecular Organization
Halogen BondingC-I (Iodophenyl)C=O (Aldehyde), Thiophene Sulfur, or external Lewis bases15-40Promotes linear, directional assembly and formation of robust co-crystals. tuni.firesearchgate.net
Hydrogen BondingC-H (Aromatic/Aldehyde)C=O (Aldehyde)2-20Formation of chains and networks, linking molecules into higher-order structures. nih.gov
π–π StackingThiophene & Phenyl RingsThiophene & Phenyl Rings5-20Contributes to crystal packing, stabilizes the assembly, and influences electronic properties. rsc.orgnih.gov
Chalcogen BondingThiophene SulfurNucleophilic atoms5-15Can provide additional directional control over the molecular packing. ulb.ac.be

Vii. Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 5-(4-Iodophenyl)thiophene-2-carbaldehyde and its analogs typically relies on established cross-coupling methodologies, such as the Suzuki-Miyaura reaction. nih.gov These reactions involve the coupling of a thiophene (B33073) boronic acid or ester with an aryl halide in the presence of a palladium catalyst. nih.gov While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic routes.

Key areas for future investigation include:

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents (e.g., water or bio-solvents), reduce energy consumption through microwave or flow chemistry techniques, and minimize waste generation.

Catalyst Innovation: Exploring catalysis based on earth-abundant and less toxic metals (e.g., iron, copper, or nickel) as alternatives to palladium to reduce costs and environmental impact.

C-H Activation: Direct arylation of the thiophene-2-carbaldehyde (B41791) core via C-H activation represents a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like boronic acids. This would streamline the synthesis and reduce the number of synthetic steps.

A comparison of traditional and potential future synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Methods (e.g., Suzuki Coupling) Future Sustainable Methods
Catalyst Palladium-based Earth-abundant metals (Fe, Cu, Ni)
Solvents Often organic solvents (Toluene, Dioxane) Green solvents (Water, Ethanol)
Atom Economy Moderate; requires pre-functionalization High; C-H activation, fewer steps

| Energy Input | Conventional heating | Microwave, Flow Chemistry |

Advanced Spectroscopic Probes for Molecular-Level Understanding

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for routine characterization. For instance, the ¹H-NMR spectrum of a typical arylthiophene-2-carbaldehyde shows a characteristic singlet for the aldehyde proton around δ 9.9 ppm, with distinct signals for the thiophene and aryl protons. nih.gov The FTIR spectrum displays a strong carbonyl (C=O) stretching vibration near 1665 cm⁻¹. researchgate.net

However, to fully unlock the potential of this compound in advanced applications, a deeper, molecular-level understanding is required. Future research will likely employ advanced spectroscopic probes to investigate its complex electronic and structural dynamics.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to probe the excited-state dynamics on femtosecond to nanosecond timescales, providing critical insights into charge transfer processes relevant for optoelectronic applications.

Two-Dimensional NMR (2D-NMR): Methods such as COSY and HMQC can elucidate complex spin-spin coupling networks and confirm the precise connectivity and spatial relationships between atoms within the molecule and its derivatives.

Solid-State NMR: For applications in solid-state devices and materials, solid-state NMR can provide invaluable information on the molecular packing, conformation, and intermolecular interactions in the crystalline or amorphous state.

Table 2: Expected Spectroscopic Data for this compound

Technique Region Expected Signal/Feature
¹H-NMR δ 9.8-10.0 ppm Singlet (CHO proton)
δ 7.5-8.0 ppm Doublets (Thiophene protons)
δ 7.0-7.8 ppm Doublets (Phenyl protons)
¹³C-NMR δ 180-185 ppm Aldehyde Carbonyl
δ 125-150 ppm Aromatic Carbons
δ 90-95 ppm Carbon bearing Iodine
FTIR 1660-1680 cm⁻¹ C=O Stretch
3100-3000 cm⁻¹ Aromatic C-H Stretch

Rational Design of Derivatives for Tunable Electronic and Structural Properties

The structure of this compound is inherently modular, making it an excellent scaffold for rational derivative design. The iodine atom serves as a versatile synthetic handle for further cross-coupling reactions, while the aldehyde group can undergo a wide range of chemical transformations. e-bookshelf.de This allows for precise tuning of the molecule's electronic and structural properties.

Future research will focus on creating a library of derivatives by:

Modifying the Phenyl Ring: Replacing the iodo group with various electron-donating (e.g., methoxy, diphenylamino) or electron-withdrawing (e.g., nitro, cyano) substituents to systematically modulate the HOMO/LUMO energy levels, absorption/emission wavelengths, and charge-transport characteristics. ossila.comspectrabase.com For example, attaching a triphenylamine (B166846) group has been shown to produce materials with aggregation-induced emission (AIE) properties for bio-imaging. ossila.com

Transforming the Aldehyde Group: Converting the aldehyde into other functional groups such as imines, oximes, or vinyl groups can alter the molecule's reactivity, conjugation length, and potential for polymerization or coordination chemistry. e-bookshelf.de

Functionalizing the Thiophene Ring: Although less common, substitution at the remaining open position on the thiophene ring could further fine-tune the steric and electronic profile.

The goal of this rational design is to create tailored molecules for specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Integration into Hybrid Organic-Inorganic Materials

The combination of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties. The functional groups on this compound make it an ideal candidate for integration into such hybrid materials.

Emerging paradigms in this area include:

Covalent Organic Frameworks (COFs): The aldehyde functionality can participate in condensation reactions with amine linkers to form highly ordered, porous COFs. ossila.com These materials are promising for applications in gas storage, catalysis, and sensing.

Functionalized Metal Oxides: The molecule can be anchored onto the surface of inorganic semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) to form dye-sensitized solar cells (DSSCs) or photoanodes for water splitting. researchgate.net The aldehyde group can be converted to a carboxylic or phosphonic acid to serve as a robust anchoring group.

Hybrid Perovskites: Thiophene-based organic cations are being explored for their potential to improve the stability and performance of hybrid organic-inorganic perovskite solar cells. Derivatives of this compound could be designed to function as interfacial layers or as the organic cation itself.

Quantum Dot and Nanoparticle Surface Ligands: The thiophene moiety can interact with the surface of quantum dots or metal nanoparticles, allowing the molecule to act as a surface ligand that modifies the electronic properties and processability of the inorganic core.

By leveraging the unique combination of a conjugated thiophene system, a reactive aldehyde, and a versatile iodophenyl group, future research on this compound is poised to drive innovation across multiple fields of materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Iodophenyl)thiophene-2-carbaldehyde, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound is synthesized via the reaction of p-iodophenylhydrazine with 2,5-thiophenedicarbaldehyde in methanol at room temperature. Stoichiometric control (1:1 molar ratio) and slow addition of reactants are critical to favor mono-hydrazone formation. Recrystallization from methanol yields crystals with a melting point of 464–467 K (dec.). IR spectroscopy confirms the presence of C=O (1675 cm⁻¹) and C=N (1593 cm⁻¹) stretches .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural verification requires a combination of techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O).
  • X-ray Crystallography : Resolves non-planar geometry (21.4° dihedral angle between thiophene and benzene rings) and E-configuration about the C7–N2 bond .
  • Elemental Analysis : Validates stoichiometry and purity.
  • NMR : Provides hydrogen/carbon assignments (though not explicitly detailed in evidence, standard practice for aldehydes).

Advanced Research Questions

Q. What intermolecular interactions contribute to the supramolecular assembly of this compound in the solid state?

  • Methodological Answer : The crystal structure is stabilized by:

  • N–H⋯O Hydrogen Bonds : Form supramolecular chains along the b-axis (N⋯O distance: ~2.8 Å, angle: ~169°) .
  • I⋯I Halogen Interactions : Connect chains into 2D layers (I⋯I distance: 3.7630 Å) .
  • Synperiplanar Orientation : The aldehyde and thiophene groups adopt a U-shape, enhancing packing efficiency .

Q. What challenges arise in controlling the regioselectivity during the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Competing reactions (e.g., bis-hydrazone formation) may occur if stoichiometry or temperature is not tightly regulated. Mitigation strategies include:

  • Controlled Stoichiometry : Use equimolar reactants to favor mono-hydrazone products.
  • Low-Temperature Conditions : Slow addition at room temperature minimizes side reactions.
  • Solvent Choice : Methanol promotes selective crystallization of the desired product .

Q. What methodologies are effective for introducing additional functional groups to the thiophene ring of this compound?

  • Methodological Answer : Functionalization can be achieved via:

  • Suzuki Coupling : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable cross-coupling with boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophene) .
  • Stille Coupling : Tributylstannyl reagents (e.g., 2-(tributylstannyl)ethylenodioxythiophene) introduce electron-rich substituents under anhydrous THF conditions .
  • Post-Synthetic Modifications : Aldehyde groups can undergo condensation or oxidation reactions.

Q. How does the molecular conformation of this compound influence its electronic properties?

  • Methodological Answer : The non-planar geometry (torsion angles: -172.2° at C4–N1–N2–C7 and -20.8° at N2–N1–C4–C3) disrupts conjugation between the thiophene and benzene rings, altering electron delocalization. This can be quantified via:

  • DFT Calculations : To model orbital interactions.
  • UV-Vis Spectroscopy : To compare experimental absorbance with computational predictions .

Analytical and Experimental Design

Q. What analytical techniques are recommended for characterizing derivatives of this compound?

  • Methodological Answer : For novel derivatives, comprehensive characterization includes:

  • NMR (¹H/¹³C) : Assign all protons and carbons, noting coupling constants for stereochemical analysis.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal packing and bond lengths (critical for patent applications) .
  • Microanalysis : Verify elemental composition (C, H, N, S, I) within ±0.4% of theoretical values .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Yield variations often stem from:

  • Reagent Purity : Ensure arylhydrazines and aldehydes are freshly purified.
  • Crystallization Conditions : Optimize solvent polarity (e.g., methanol vs. ethanol) and cooling rates.
  • Catalyst Activity : Pre-activate palladium catalysts (e.g., via ligand exchange) for cross-coupling reactions .

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